molecular formula C10H9BrO2 B12890765 5-(Bromomethyl)-7-methoxy-1-benzofuran CAS No. 831222-79-8

5-(Bromomethyl)-7-methoxy-1-benzofuran

Cat. No.: B12890765
CAS No.: 831222-79-8
M. Wt: 241.08 g/mol
InChI Key: LSWJKQBWCYFIEK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-7-methoxybenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromomethyl group at the 5-position and a methoxy group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-7-methoxybenzofuran typically involves the bromination of 7-methoxybenzofuran. One common method is the bromination of 7-methoxybenzofuran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the 5-position of the benzofuran ring.

Industrial Production Methods

Industrial production of 5-(bromomethyl)-7-methoxybenzofuran may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-7-methoxybenzofuran undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 5-methyl-7-methoxybenzofuran.

Scientific Research Applications

5-(Bromomethyl)-7-methoxybenzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-7-methoxybenzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-7-methoxybenzofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Hydroxymethyl)-7-methoxybenzofuran: Contains a hydroxymethyl group instead of a bromomethyl group.

    7-Methoxybenzofuran: Lacks the bromomethyl group.

Uniqueness

5-(Bromomethyl)-7-methoxybenzofuran is unique due to the presence of both a bromomethyl and a methoxy group, which allows for diverse chemical reactivity and potential applications in various fields. The bromomethyl group provides a site for nucleophilic substitution, while the methoxy group can undergo oxidation or reduction, making this compound versatile for synthetic and research purposes.

Properties

CAS No.

831222-79-8

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-(bromomethyl)-7-methoxy-1-benzofuran

InChI

InChI=1S/C10H9BrO2/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-5H,6H2,1H3

InChI Key

LSWJKQBWCYFIEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)CBr)C=CO2

Origin of Product

United States

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